Tert-butyl 3-(3-aminophenyl)propanoate

Neuroscience GABAergic system Transporter pharmacology

Research on neurotransmitter transporters and coagulation factors often requires scaffolds with validated selectivity to minimize off-target effects. Tert-butyl 3-(3-aminophenyl)propanoate (CAS 269071-88-7) is a phenylpropanoate building block with demonstrated biological activity. - >12-fold selectivity for GAT2 over GAT1, enabling targeted GABA transporter studies. - Validated hit against Coagulation Factor XIa (IC₅₀ = 280 nM) for safer anticoagulant development. - Consistent ≥95% purity from ISO-certified suppliers; shipped ambient as non-hazardous. Ideal for medicinal chemistry SAR campaigns.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
CAS No. 269071-88-7
Cat. No. B1287806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(3-aminophenyl)propanoate
CAS269071-88-7
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCC1=CC(=CC=C1)N
InChIInChI=1S/C13H19NO2/c1-13(2,3)16-12(15)8-7-10-5-4-6-11(14)9-10/h4-6,9H,7-8,14H2,1-3H3
InChIKeyPAXUMWVHPFOIIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(3-aminophenyl)propanoate: Characterization & Procurement


Tert-butyl 3-(3-aminophenyl)propanoate (CAS: 269071-88-7) is an organic compound belonging to the phenylpropanoic acid ester class, characterized by a tert-butyl ester group and a meta-substituted aniline moiety on a propanoate backbone. It has a molecular formula of C₁₃H₁₉NO₂ and a molecular weight of 221.29 g/mol [1]. Commercially, it is typically offered as a versatile small-molecule scaffold with a standard purity specification of ≥95% . Its structure positions it as a key intermediate or building block in medicinal chemistry and organic synthesis, where its functional groups enable further derivatization .

Scaffold Versatile meta-substituted aniline building block with tert-butyl ester protection
Derivatization Amino and ester groups support amide coupling, hydrolysis, and further functionalization
Specification High-purity grade suitable for medicinal chemistry and probe synthesis

Tert-butyl 3-(3-aminophenyl)propanoate: Analog Substitution Limitations


Within the class of phenylpropanoate derivatives, even seemingly minor structural modifications—such as changing the position of the amino group on the phenyl ring or altering the ester group—can lead to significant, non-linear shifts in key physicochemical properties like lipophilicity (LogP) and, consequently, in biological activity, solubility, and reactivity [1]. For instance, the meta-substituted target compound (CAS: 269071-88-7) has a computed LogP of 2.5 , whereas a structurally similar comparator with an alpha-amino substitution (CAS: 120686-18-2) exhibits a lower LogP of 2.2 [2]. Such differences in lipophilicity directly impact a molecule's permeability, metabolic stability, and off-target binding profile, making simple one-to-one substitution in a research or production process a high-risk proposition without specific, comparative validation [1].

meta-amino substitution
alpha-amino isomer
Computed LogP shifts from 2.5 to 2.2, potentially altering permeability and metabolic profile
tert-butyl ester
alternative ester (e.g., methyl)
Reactivity and steric protection differ; may change synthetic and biological behavior

Tert-butyl 3-(3-aminophenyl)propanoate: Differentiation from Key Analogs


GAT2 Inhibition: Selectivity vs. GAT1

Tert-butyl 3-(3-aminophenyl)propanoate demonstrates a differentiated inhibitory profile across GABA transporters. Its activity against GAT2 is quantifiably distinct from its activity against GAT1 [1]. Specifically, it inhibits human GAT2 with an IC₅₀ of 7.94 µM, while its inhibition of human GAT1 is over 12-fold weaker, with an IC₅₀ of >100 µM [2].

GAT2 Selectivity
Head-to-head
7.94 µM
>12.6-fold vs GAT1
Supports GAT2-selective pathway studies
[³H]GABA uptake in CHO cells; validate in target model
Neuroscience GABAergic system Transporter pharmacology

Factor XIa Inhibition Profile

This compound has demonstrated a distinct target interaction as an inhibitor of Coagulation Factor XIa (FXIa) [1]. It exhibits an IC₅₀ of 280 nM in an FXIa inhibition assay [1]. This specific activity represents a key differentiation from analogs lacking this reported interaction or exhibiting significantly different potencies at this therapeutically relevant target.

FXIa Inhibition
Reported
280 nM
Biochemical assay
Reported FXIa inhibition context
Class-level activity not established; confirm in cellular assay
Cardiovascular Thrombosis Protease inhibition

GABAₐ α1β2γ2 Subtype Selectivity

The compound's interaction with GABAₐ receptors demonstrates a subtle but measurable subtype selectivity profile. In assays performed under identical experimental conditions, tert-butyl 3-(3-aminophenyl)propanoate exhibits an EC₅₀ of 13.8 µM at the α1β2γ2S receptor and an EC₅₀ of 16.0 µM at the α3β2γ2S receptor [1].

GABAₐ Subtype Selectivity
Head-to-head
α1β2γ2S: 13.8 µM vs α3β2γ2S: 16.0 µM
~1.16-fold preference
Supports GABAₐ subtype selectivity review
Oocyte electrophysiology; small difference requires replication
Neuroscience Ion channel pharmacology GABAₐ receptor subtypes

Tert-butyl 3-(3-aminophenyl)propanoate: Optimal Application Scenarios


Design of GAT2-Selective CNS Modulators

In medicinal chemistry programs focused on developing novel therapeutics for neurological conditions like epilepsy or neuropathic pain, this compound is an ideal starting scaffold. Its demonstrated >12-fold selectivity for GAT2 over GAT1 [1] provides a critical advantage for designing inhibitors with reduced off-target effects on the primary GABA transporter, GAT1. This differentiation allows researchers to probe the specific physiological role of GAT2 and develop more targeted therapies with potentially better safety profiles.

FXIa Inhibitor Optimization for Anticoagulants

For research groups focused on discovering safer anticoagulants, tert-butyl 3-(3-aminophenyl)propanoate is a validated hit against Coagulation Factor XIa (IC₅₀ = 280 nM) [2]. This evidence positions it as a valuable starting point for structure-activity relationship (SAR) studies aimed at developing FXIa inhibitors that reduce thrombotic risk without significantly impairing normal hemostasis, a key goal in modern anticoagulant therapy.

Probing GABAₐ Subtypes with Meta-Substituted Scaffold

Researchers investigating the functional differences between GABAₐ receptor subtypes can utilize this compound's quantifiable, albeit subtle, selectivity profile. Its measured EC₅₀ of 13.8 µM at α1β2γ2S versus 16.0 µM at α3β2γ2S [3] makes it a useful pharmacological tool for experiments where even a minor preference for the α1-containing subtype is relevant. It can serve as a comparator or starting point for developing more potent and selective subtype-specific probes.

Application
Selection Property
Validation Focus
GAT2 pathway research and selectivity studies
Reported GAT2 vs. GAT1 inhibitory profile
Assay-based selectivity validation
FXIa protease inhibition research
Sub-micromolar FXIa inhibitor (biochemical assay)
Functional and cellular assay confirmation
GABAₐ α1-preferring modulation studies
Reported subtype selectivity profile (α1 vs α3)
Electrophysiology validation in oocyte models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 3-(3-aminophenyl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.